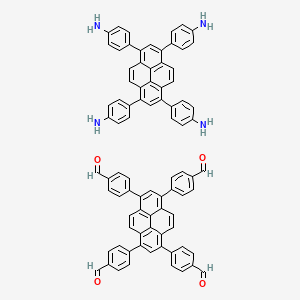
Py-py-cof
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-pyrene-covalent organic framework (Py-py-cof) is a type of covalent organic framework (COF) that incorporates pyrene units into its structure. Covalent organic frameworks are crystalline, porous polymers that are formed by the covalent bonding of organic building blocks. Pyrene-pyrene-covalent organic framework is known for its high thermal and chemical stability, as well as its unique photophysical properties, making it a promising material for various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of Pyrene-pyrene-covalent organic framework typically involves solvothermal conditions, where the reactants are heated in a solvent at high temperatures and pressures. One common method involves the condensation of pyrene-based building blocks with other organic linkers to form the covalent organic framework. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high crystallinity and porosity .
In industrial production, the synthesis of Pyrene-pyrene-covalent organic framework can be scaled up using similar solvothermal methods, with careful control of reaction parameters to ensure consistent quality and yield. Other methods, such as mechanochemical synthesis and microwave-assisted synthesis, have also been explored for the production of covalent organic frameworks .
Chemical Reactions Analysis
Pyrene-pyrene-covalent organic framework undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the outcome of these reactions .
For example, oxidation of Pyrene-pyrene-covalent organic framework can be achieved using strong oxidizing agents, leading to the formation of oxidized products with altered electronic properties. Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products with different chemical and physical properties. Substitution reactions involve the replacement of specific functional groups within the framework, leading to the formation of new derivatives with tailored properties .
Scientific Research Applications
Pyrene-pyrene-covalent organic framework has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a photocatalyst for visible-light-driven hydrogen generation and other photochemical reactions . Its high porosity and surface area make it an excellent material for gas adsorption and storage, as well as for pollutant removal and separation processes .
In biology and medicine, Pyrene-pyrene-covalent organic framework is explored for its potential in drug delivery and biomedical imaging, thanks to its biocompatibility and tunable pore sizes . In industry, it is used in the development of advanced filtration systems, energy storage devices, and optoelectronic applications .
Mechanism of Action
The mechanism of action of Pyrene-pyrene-covalent organic framework is primarily based on its ability to interact with light and other molecules through its extended π-conjugated system. The pyrene units within the framework can absorb visible light, leading to the generation of excited states that can participate in photochemical reactions .
The molecular targets and pathways involved in these reactions depend on the specific application. For example, in photocatalysis, the excited states of Pyrene-pyrene-covalent organic framework can transfer electrons to reactant molecules, facilitating redox reactions. In gas adsorption, the framework’s high surface area and porosity allow for the selective capture and storage of gas molecules .
Comparison with Similar Compounds
Pyrene-pyrene-covalent organic framework can be compared with other covalent organic frameworks that incorporate different building blocks, such as boronate esters, imines, and hydrazones. Similar compounds include Pyrene-COF, Pyrene-1P-COF, and Pyrene-TT-COF, which differ in their structural and electronic properties .
What sets Pyrene-pyrene-covalent organic framework apart is its high concentration of pyrene units, which enhances its photophysical properties and makes it particularly effective for applications involving light absorption and emission . Additionally, its unique structure allows for greater control over pore size and surface functionality, making it a versatile material for various scientific and industrial applications .
Properties
Molecular Formula |
C84H56N4O4 |
|---|---|
Molecular Weight |
1185.4 g/mol |
IUPAC Name |
4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline;4-[3,6,8-tris(4-formylphenyl)pyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C44H26O4.C40H30N4/c45-23-27-1-9-31(10-2-27)39-21-40(32-11-3-28(24-46)4-12-32)36-19-20-38-42(34-15-7-30(26-48)8-16-34)22-41(33-13-5-29(25-47)6-14-33)37-18-17-35(39)43(36)44(37)38;41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-26H;1-22H,41-44H2 |
InChI Key |
LBTGQVQALOJZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O.C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















